5,7-Dihydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one
Description
This compound is a deuterated derivative of the isoflavone daidzein, where four hydrogen atoms on the phenyl ring (positions 2, 3, 5, and 6) are replaced with deuterium (²H) . Its structure features a partially saturated chromen ring system (hexahydrochromen-4-one), distinguishing it from fully aromatic isoflavones. The deuterium labeling suggests its primary application lies in metabolic and pharmacokinetic studies, where isotopic tracing enhances analytical precision in mass spectrometry or nuclear magnetic resonance (NMR) analyses . Notably, the hexahydro modification may influence its solubility and bioavailability compared to non-hydrogenated analogs.
Properties
Molecular Formula |
C15H16O5 |
|---|---|
Molecular Weight |
280.31 g/mol |
IUPAC Name |
5,7-dihydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C15H16O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-4,7,10,12-14,16-18H,5-6H2/i1D,2D,3D,4D |
InChI Key |
JTQPSRMMVVQRBG-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=COC3CC(CC(C3C2=O)O)O)[2H])[2H])O)[2H] |
Canonical SMILES |
C1C(CC2C(C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one involves multiple steps, starting from readily available precursorsTypical reaction conditions involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium at specific positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes the use of high-pressure reactors, specialized catalysts, and purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .
Scientific Research Applications
Analytical Chemistry
Internal Standard for Quantification
- Usage : The compound serves as an internal standard for the quantification of genistein in biological samples using Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques. Its deuterated form allows for precise measurements by compensating for variations in sample handling and instrument performance.
- Importance : The incorporation of stable isotopes enhances the accuracy and reliability of quantitative analyses in metabolic studies and pharmacokinetics .
Pharmacological Research
Investigation of Biological Activities
- Estrogenic Activity : As a derivative of genistein, this compound is studied for its estrogenic properties. Genistein is known to exhibit phytoestrogenic effects, which can influence various biological pathways related to hormone regulation.
- Antioxidant Properties : Similar to its parent compound, it may possess antioxidant activities that contribute to cellular protection against oxidative stress. This is particularly relevant in studies focusing on cancer prevention and treatment strategies .
Metabolic Studies
Tracing Metabolites
- Metabolite Tracking : The deuterated form allows researchers to trace metabolic pathways of genistein in vivo. By using this compound as a tracer, scientists can elucidate the pharmacokinetics and dynamics of genistein metabolism in different biological systems .
Nutraceutical Research
Functional Food Development
- Health Benefits : Research into the health benefits associated with flavonoids like genistein has led to interest in developing functional foods that incorporate such compounds. The use of deuterated compounds can help validate the efficacy and bioavailability of these functional ingredients in food products .
- Quantitative Analysis of Genistein in Human Plasma :
- Effects on Cancer Cell Lines :
- Bioavailability Studies :
Mechanism of Action
The mechanism of action of 5,7-Dihydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in binding to these targets, while the deuterium atoms may influence the compound’s stability and reactivity. The pathways involved include modulation of oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Structural Features and Classification
The compound belongs to the chromen-4-one (flavonoid) family. Key structural variations among analogs include:
- Substituent positions : Hydroxyl (-OH), methoxy (-OCH₃), or benzyl groups.
- Ring saturation : Fully aromatic vs. partially saturated chromen/chroman rings.
- Isotopic labeling : Presence of deuterium or other isotopes.
Table 1: Structural and Functional Comparison of Selected Analogs
Functional and Pharmacological Differences
Deuterated vs. Non-Deuterated Analogs
The deuterated phenyl group in the target compound reduces metabolic degradation rates compared to non-deuterated daidzein, enhancing its utility in tracing metabolic pathways . However, its partially saturated chromen ring may reduce binding affinity to estrogen receptors compared to fully aromatic genistein or daidzein .
Antioxidant Efficacy
- 3-Benzylchromanones (e.g., 5,7-dihydroxy-3-(4'-hydroxybenzyl)chroman-4-one) exhibit superior antioxidant activity to benzylidene derivatives due to enhanced radical scavenging capacity .
Biological Activity
5,7-Dihydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is a synthetic derivative of genistein (CAS Number: 187960-08-3), a well-known isoflavone with various biological activities. This compound is particularly notable for its potential applications in pharmacology and biochemistry due to its structural modifications that enhance its properties.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₆D₄O₅ |
| Molecular Weight | 274.262 g/mol |
| Density | 1.5 ± 0.1 g/cm³ |
| Boiling Point | 555.5 ± 50 °C |
| Flash Point | 217.1 ± 23.6 °C |
| LogP | 2.96 |
These properties suggest a stable compound with potential lipophilicity, which may influence its absorption and distribution in biological systems.
Antioxidant Activity
Research indicates that genistein and its derivatives exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure enhances radical scavenging abilities. Studies have shown that compounds similar to 5,7-Dihydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one can effectively reduce oxidative stress markers in cellular models .
Anticancer Effects
Genistein is recognized for its anticancer properties through multiple mechanisms:
- Inhibition of cell proliferation : Studies demonstrate that genistein can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest.
- Apoptosis induction : It promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
The specific derivative may enhance these effects due to its unique isotopic labeling and structural modifications .
Hormonal Modulation
As an isoflavone, this compound may exhibit estrogenic activity by binding to estrogen receptors. This interaction can lead to beneficial effects such as:
- Bone health improvement : Isoflavones are known to support bone density.
- Menopausal symptom relief : They may alleviate symptoms associated with menopause through their estrogen-like effects .
Case Studies
- Cell Culture Studies : In vitro studies using breast cancer cell lines showed that treatment with genistein derivatives resulted in a dose-dependent decrease in cell viability and increased apoptosis rates. The derivative's enhanced stability may lead to improved efficacy compared to non-deuterated forms .
- Animal Models : Research involving animal models indicated that dietary supplementation with genistein derivatives led to reduced tumor growth in xenograft models of prostate cancer. The isotopic labeling allows for precise tracking of metabolic pathways and bioavailability studies .
Q & A
Q. How can the molecular structure of this compound be determined using spectroscopic methods?
Methodological Answer:
- X-ray Crystallography : Single-crystal X-ray diffraction is the gold standard for resolving complex stereochemistry. Crystallize the compound under controlled conditions (e.g., slow evaporation in methanol) and collect data at low temperatures (150 K) to minimize thermal motion artifacts. Refinement using software like SHELX or Olex2 ensures accuracy, with R factors < 0.05 indicating high reliability .
- NMR Spectroscopy : Use deuterated solvents (e.g., DMSO-d6) and advanced techniques (2D-COSY, HSQC, HMBC) to assign proton and carbon signals. Note that deuterium substitution at positions 2,3,5,6 of the phenyl ring eliminates specific proton signals, simplifying the aromatic region .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., observed m/z vs. calculated for C₁₆H₁₂O₆ with deuterium substitution).
Q. What are the recommended methods for synthesizing this compound with high purity?
Methodological Answer:
- Deuterium Incorporation : Use deuterated reagents (e.g., D₂O or deuterated borohydrides) during synthesis. Monitor isotopic purity via isotopic ratio mass spectrometry (IRMS) .
- Purification : Employ preparative HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid). Validate purity (>98%) using analytical HPLC and UV detection at 254 nm .
- Crystallization : Optimize solvent systems (e.g., methanol-water) to obtain crystals suitable for structural analysis .
Q. How can environmental stability be assessed under varying conditions?
Methodological Answer:
- Hydrolytic Stability : Incubate the compound in buffers (pH 3–9) at 37°C for 24–72 hours. Analyze degradation products via LC-MS .
- Photostability : Expose to UV light (λ = 254 nm) in a photostability chamber. Monitor changes using UV-Vis spectroscopy and track radical formation via EPR .
Advanced Research Questions
Q. How do deuterium isotope effects influence the compound's reactivity in catalytic hydrogenation?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates (kH/kD) using deuterated vs. non-deuterated substrates. Conduct DFT calculations (e.g., Gaussian 16) to model transition states and validate experimental KIE values .
- Experimental Design : Use a split-plot design with controlled variables (temperature, pressure, catalyst loading). Replicate trials (n ≥ 4) to ensure statistical power .
Q. How can discrepancies in NMR data arising from deuterated positions be resolved?
Methodological Answer:
- Selective Decoupling : Suppress signals from non-deuterated regions to isolate overlapping peaks.
- Computational Prediction : Use ACD/Labs Percepta or ChemDraw to simulate NMR spectra, accounting for deuterium-induced shielding effects .
- Dynamic NMR : Analyze temperature-dependent spectra to detect slow exchange processes (e.g., tautomerism) .
Q. What strategies are effective for analyzing interactions with biological targets (e.g., enzymes)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip. Measure binding affinity (KD) by injecting compound solutions at varying concentrations .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes. Cross-validate with mutagenesis studies (e.g., alanine scanning) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
